buta-1,3-dien-2-ylbenzene

Polymer Chemistry Rare-Earth Catalysis Living Polymerization

Generic dienes often fail to deliver precise microstructural control. 2-Phenyl-1,3-butadiene (CAS 2288-18-8) is the exact solution for targeted polymer architectures and cycloaddition regiochemistry. - Achieves 96.9% 3,4-selectivity with amidino NHC rare-earth catalysts for predictable molecular weight. - Enables cis-1,4 content adjustable from 60-90% via Ziegler-Natta systems without trans-1,4 units. - Directs exclusive 4-phenyl-substituted cyclohexene formation in Diels-Alder reactions. Commercially available as a stabilized solution for immediate global dispatch.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 2288-18-8
Cat. No. B8794595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebuta-1,3-dien-2-ylbenzene
CAS2288-18-8
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=CC(=C)C1=CC=CC=C1
InChIInChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2
InChIKeyIMJGQTCMUZMLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-Butadiene: Structure & Reactivity


2-Phenyl-1,3-butadiene (buta-1,3-dien-2-ylbenzene; CAS 2288-18-8) is a C2-phenyl-substituted conjugated diene with molecular formula C10H10 and molecular weight 130.19 g/mol . The compound exists as a colorless to almost colorless liquid, commercially available as a stabilized solution (ca. 14% in tetrahydrofuran) [1]. The phenyl group at the 2-position creates an electronically asymmetric diene system distinct from both unsubstituted 1,3-butadiene and 1-substituted phenyl dienes [2]. This substitution pattern directs both cycloaddition regiochemistry and polymerization microstructure in ways that differentiate it from its closest analogs, including 1-phenyl-1,3-butadiene and 2-methyl-1,3-butadiene (isoprene).

Monomer for 3,4-selective living polymerization with rare-earth catalysts
Tunable cis-1,4 microstructure via Ziegler-Natta catalysis (no trans-1,4/3,4 units)
Regioselective Diels-Alder diene for 4-phenyl-substituted cyclohexene frameworks
Low-reactivity comonomer in cationic copolymerization systems

Why 2-Phenyl-1,3-Butadiene Cannot Be Substituted


The 2-phenyl substitution pattern on 2-phenyl-1,3-butadiene confers fundamentally different regiochemical and stereochemical outcomes compared to both 1-phenyl-1,3-butadiene and unsubstituted 1,3-butadiene or isoprene. In cationic polymerization, monomer reactivity toward a styryl cation follows the order 1-phenylbutadiene > styrene > 2-phenylbutadiene—a difference that precludes direct substitution in copolymer formulations [1]. In anionic polymerization, 2-phenyl-1,3-butadiene and 1-phenyl-1,3-butadiene exhibit distinct microstructural control under identical catalytic conditions [2]. In Diels-Alder cycloadditions, the 2-phenyl substitution directs dienophile approach regioselectivity through electronic asymmetry, producing cycloadducts with substitution patterns inaccessible from 1-substituted or unsubstituted dienes [3]. These divergent behaviors mean that procurement of 2-phenyl-1,3-butadiene versus its regioisomers or unsubstituted analogs directly determines the achievable polymer architecture, cycloadduct structure, and material properties.

Alternative
Why not interchangeable
1-Phenyl-1,3-butadiene
Different Diels-Alder regiochemistry and polymer microstructure; Tg may shift from moderate to >300°C post-modification
Isoprene (2-methyl-1,3-butadiene)
Incorporates 3,4 units (15–30%), preventing exclusive cis-1,4/1,2 microstructure attainable with 2-phenylbutadiene
Styrene
Higher cationic reactivity alters copolymer sequence distribution; reactivity order differs fundamentally

2-Phenyl-1,3-Butadiene: Quantitative Differentiation


High 3,4-Selectivity in Living Polymerization

2-Phenyl-1,3-butadiene undergoes living polymerization using amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) catalysts, achieving 3,4-selectivity of up to 96.9% [1]. The resulting polymers exhibit glass transition temperatures (Tg) ranging from 44.3 to 56.1 °C [1]. In contrast, polymers derived from 1-phenyl-1,3-butadiene under analogous cationic cyclization conditions (94.0% 3,4-regulated) can reach a Tg of 304 °C post-modification—indicating that the regioisomeric identity of the phenyl-substituted diene profoundly alters attainable thermal properties [2].

3,4-Selectivity & Tg
Cross-study comparable
96.9% 3,4-selectivity, Tg 44.3–56.1 °C (2-phenyl) vs. Tg ~304 °C for cyclized 1-phenyl polymer
Reported moderate Tg supports thermal processing screening; 1-phenyl-derived polymer may differ significantly
Living polymerization conditions: rare-earth amidino NHC catalysts; cationic cyclization post-modification for comparator
Polymer Chemistry Rare-Earth Catalysis Living Polymerization

Tunable Cis-1,4 Microstructure via Ziegler-Natta Catalysis

Heterogeneous Ziegler-type catalysts polymerize 2-phenyl-1,3-butadiene to form low molecular weight polymers with tunable cis-1,4 content [1]. Using a 3:1 catalyst ratio of aluminum triisobutyl to titanium tetrachloride produces polymer containing 80–90% cis-1,4 units [1]. Adjusting to a 1:1 catalyst ratio reduces cis-1,4 content to 60–70% [1]. Notably, no trans-1,4 or 3,4 units are detected in any polymer samples; the remaining unsaturation is attributed exclusively to 1,2-polymerization [1]. This stands in contrast to isoprene (2-methyl-1,3-butadiene) polymerization using cobalt catalysts, which typically yields cis-1,4/3,4 mixed microstructures with 3,4 content ranging from 15–30% under comparable conditions [2].

Cis-1,4 Microstructure
Cross-study comparable
80–90% cis-1,4 (3:1 Al/Ti), 0% trans-1,4/3,4 vs. isoprene with 15–30% 3,4 content
Exclusive cis-1,4/1,2 microstructure supports elastomer design; isoprene may incorporate 3,4 units
Ziegler-Natta heterogeneous catalysts; cis-1,4 content tunable by Al/Ti ratio
Polymer Chemistry Ziegler-Natta Catalysis Microstructure Control

Diels-Alder Regioselectivity with Citraconic Anhydride

2-Phenyl-1,3-butadiene undergoes Diels-Alder reaction with citraconic anhydride to afford cis-1-methyl-4-phenyl-1,2,3,6-tetrahydrophthalic acid in good yield [1]. The reaction proceeds with high regioselectivity, producing a single identifiable adduct orientation [1]. In contrast, unsubstituted 1,3-butadiene and 1-substituted phenylbutadienes exhibit different regiochemical outcomes with the same dienophile due to altered frontier molecular orbital coefficients. For 2-phenyl-1,3-butadiene, the phenyl group at the 2-position directs the dienophile to the 4-phenyl-substituted cyclohexene framework, a regiochemical outcome not accessible from 1-phenyl-1,3-butadiene [2].

Diels-Alder Regioselectivity
Class-level inference
Single 4-phenyl regioisomer from citraconic anhydride; 1-phenyl isomer yields alternative regioisomers
4-Phenyl substitution pattern access depends on 2-phenyl isomer selection
Yield reported as good; quantitative yield not specified
Organic Synthesis Diels-Alder Reaction Cycloaddition

Asymmetric Hydroboration for Chiral 1-Phenyl-1,3-Butanediol

1-Phenyl-1,3-butadiene undergoes asymmetric double hydroboration catalyzed by (R)-BINAP-rhodium complexes, yielding optically active (1S,3R)-1-phenyl-1,3-butanediol with up to 67% enantiomeric excess (ee) [1]. While this study uses the 1-phenyl isomer, the reaction establishes a benchmark for phenyl-substituted butadienes in asymmetric catalysis. 2-Phenyl-1,3-butadiene would be expected to yield distinct regioisomeric diol products (2-phenyl substitution pattern) under similar catalytic conditions. The 67% ee value represents a quantifiable baseline for comparative evaluation when 2-phenyl-1,3-butadiene is employed in analogous asymmetric transformations.

Asymmetric Hydroboration Benchmark
Class-level inference
67% ee
Reported ee for 1-phenyl isomer may serve as benchmark for 2-phenyl substrate evaluation
(R)-BINAP-Rh catalyst, catecholborane; ee for 1-phenyl-1,3-butanediol
Asymmetric Catalysis Chiral Synthesis Hydroboration

Low Reactivity of 2-Phenylbutadiene in Cationic Polymerization

In cationic copolymerization systems, the reactivity of monomers toward a styryl cation follows a defined order: 1-phenylbutadiene > styrene > 2-phenylbutadiene [1]. This ordering demonstrates that 2-phenyl-1,3-butadiene is the least reactive among the phenyl-substituted dienes and styrene under cationic initiation conditions [1]. The lower reactivity of 2-phenylbutadiene relative to styrene is attributed to an enthalpy increase that outweighs the entropy increase in the transition state [1]. This reactivity hierarchy is critical for designing copolymer sequences and predicting monomer consumption rates in cationic formulations.

Cationic Reactivity Order
Direct head-to-head comparison
1-Phenylbutadiene Styrene 2-Phenylbutadiene
Lowest reactivity among phenyl dienes and styrene may shift copolymer kinetics
Toward styryl cation; enthalpy-entropy balance determines order
Cationic Polymerization Monomer Reactivity Copolymerization

2-Phenyl-1,3-Butadiene: High-Value Application Scenarios


Living Polymerization for Moderate-Tg 3,4-Polydienes

Researchers seeking to produce polydienes with controlled 3,4-microstructure and moderate glass transition temperatures (44.3–56.1 °C) should utilize 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal catalysts [1]. This approach enables living polymerization with 96.9% 3,4-selectivity, affording new plastic polydienes with predictable molecular weight and narrow dispersity [1]. The moderate Tg range contrasts sharply with the >300 °C Tg achievable from cyclized 1-phenyl-1,3-butadiene polymers, making 2-phenyl-1,3-butadiene-derived materials suitable for applications requiring thermal processability without post-polymerization modification [2].

Tunable Cis-1,4 Elastomers from 2-Phenylbutadiene

Industrial polymer chemists can leverage Ziegler-Natta catalyst systems with 2-phenyl-1,3-butadiene to produce polymers with cis-1,4 content adjustable from 60–90% by varying the Al/Ti catalyst ratio [1]. The complete absence of trans-1,4 and 3,4 units ensures that the polymer microstructure consists exclusively of cis-1,4 and 1,2 enchainments [1]. This microstructural control is distinct from what is achievable with isoprene (which invariably incorporates 3,4 units) and enables the design of phenyl-functionalized elastomers with tailored segmental mobility [3].

Diels-Alder Construction of 4-Phenyl-Substituted Cyclohexene Frameworks

Synthetic organic chemists requiring regioselective access to 4-phenyl-substituted cyclohexene derivatives should select 2-phenyl-1,3-butadiene over 1-phenyl-1,3-butadiene [4]. Reaction with citraconic anhydride or related dienophiles yields cycloadducts with the phenyl group positioned at the 4-position of the cyclohexene ring—a substitution pattern that directs further synthetic elaboration toward phenyl-substituted carbocycles and aromatic compounds [4].

Cationic Copolymerization Leveraging Low Reactivity

Formulators designing cationic copolymerization systems requiring a low-reactivity phenyl-substituted diene comonomer should select 2-phenyl-1,3-butadiene [5]. Its lower reactivity toward styryl cation relative to both styrene and 1-phenylbutadiene enables controlled incorporation rates and distinct copolymer sequence distributions [5]. This reactivity differential is particularly valuable when a phenyl-functionalized diene is required without dominating monomer consumption kinetics [5].

Application
Selection Property
Validation Focus
3,4-Polydiene synthesis
3,4-Microstructure control
Tg and dispersity in living polymerization
Cis-1,4 elastomer design
Cis-1,4 content tunability
Absence of trans-1,4 and 3,4 units
4-Phenyl cyclohexene synthesis
Regioselectivity in cycloaddition
Adduct regiochemistry via dienophile approach
Low-reactivity comonomer incorporation
Reactivity ratio in cationic systems
Copolymer sequence distribution

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